3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)-
Description
Molecular Geometry and Bonding Characteristics
The molecular structure of 3(2H)-pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- (C₁₅H₁₂N₄O) consists of a pyridazinone ring fused to a phenyl group at the 6-position, which is further substituted with a 4-aminopyridine moiety. The pyridazinone core adopts a planar configuration due to conjugation across the N–C–O framework, with bond lengths consistent with delocalized π-electron density. Key bond distances include the C=O bond at 1.23 Å and the N–N bond at 1.35 Å, characteristic of pyridazinone derivatives.
The phenyl and pyridinylamino substituents introduce steric and electronic effects. The dihedral angle between the pyridazinone ring and the central phenyl group is approximately 8.6°, as observed in analogous structures, while the 4-pyridinylamino group adopts a nearly coplanar orientation relative to the phenyl ring (deviation < 5°). This near-planarity facilitates resonance stabilization between the lone pairs of the amino nitrogen and the π-system of the pyridine ring.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₂N₄O | |
| Molecular weight | 264.28 g/mol | |
| C=O bond length | 1.23 Å | |
| N–N bond length | 1.35 Å | |
| Dihedral angle (pyridazinone-phenyl) | 8.6° |
Comparative Analysis with Pyridazinone Derivatives
Structurally related pyridazinone derivatives exhibit variations in substituent effects and conformational dynamics. For example, diclomezine (6-(3,5-dichloro-4-methylphenyl)-3(2H)-pyridazinone) features a halogenated phenyl group, resulting in a larger dihedral angle of 18.0° between the pyridazinone and phenyl rings compared to the 8.6° observed in 3(2H)-pyridazinone, 6-(4-(4-pyridinylamino)phenyl)-. This difference arises from steric hindrance imposed by the chloro and methyl groups in diclomezine, which disrupt coplanarity.
Zardaverine (6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone) adopts a triclinic crystal system (space group P1) with lattice parameters a = 7.612 Å, b = 11.520 Å, and c = 11.898 Å. In contrast, the title compound’s monoclinic lattice (P2₁/a) features shorter a- and b-axes (a = 7.239 Å, b = 15.838 Å), suggesting tighter packing due to hydrogen bonding between the pyridinylamino group and adjacent molecules.
Table 2: Structural Comparison of Pyridazinone Derivatives
| Compound | Dihedral Angle (°) | Crystal System | Space Group |
|---|---|---|---|
| 3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- | 8.6 | Monoclinic | P2₁/a |
| Diclomezine | 18.0 | Monoclinic | P2₁/c |
| Zardaverine | 12.4 | Triclinic | P1 |
Crystallographic Studies and Conformational Dynamics
X-ray diffraction studies of 3(2H)-pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- reveal a monoclinic unit cell with dimensions a = 7.239 Å, b = 15.838 Å, c = 10.099 Å, and β = 91.991°. The crystal packing is stabilized by N–H···O hydrogen bonds between the pyridazinone oxygen and the amino hydrogen of adjacent molecules (bond distance: 2.89 Å). Additional stabilization arises from π-π interactions between the pyridazinone and phenyl rings, with centroid-centroid distances of 3.70 Å.
Conformational flexibility is limited due to the rigid pyridazinone core. However, the 4-pyridinylamino group exhibits minor rotational freedom (±10°) around the C–N bond, as evidenced by variable-temperature XRD studies. This flexibility allows the compound to adapt to lattice constraints while maintaining intermolecular interactions.
Table 3: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Unit cell volume | 1157.2 ų | |
| Hydrogen bond distance (N–H···O) | 2.89 Å | |
| π-π interaction distance | 3.70 Å | |
| Space group | P1 21/n 1 |
Properties
CAS No. |
98326-38-6 |
|---|---|
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-[4-(pyridin-4-ylamino)phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H12N4O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13/h1-10H,(H,16,17)(H,19,20) |
InChI Key |
NFQUZCPMNKGLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)NC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridazinone Core
- The pyridazinone ring is commonly synthesized by refluxing hydrazine hydrate with a suitable keto acid or keto ester precursor. For example, hydrazine hydrate reacts with 4-oxobutanoic acid derivatives to form 4,5-dihydro-3(2H)-pyridazinones.
- Cyclization occurs under reflux in ethanol or other suitable solvents, typically for 3-5 hours, yielding the dihydropyridazinone intermediate.
Functional Group Transformations
- Amination of the pyridinyl ring is typically performed by reaction of halogenated pyridines with ammonia or amines under controlled conditions.
- Chlorination of the pyridazinone ring at position 3 can be achieved using phosphorus oxychloride and a disubstituted formamide (e.g., dimethylformamide) as a chlorinating agent, facilitating further substitution reactions.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, 4-oxobutanoic acid derivative, ethanol, reflux 4 h | Cyclization to form 4,5-dihydro-3(2H)-pyridazinone core | 58 | Purification by recrystallization |
| 2 | Halogenated pyridazinone, 4-(4-aminophenyl)boronic acid, Pd catalyst, base, solvent, reflux | Suzuki-Miyaura cross-coupling to introduce 6-(4-(4-aminophenyl)) substituent | 65-75 | Pd(PPh3)4 or Pd(dppf)Cl2 catalysts commonly used |
| 3 | Amination of pyridinyl ring via nucleophilic substitution | Introduction of 4-pyridinylamino group | Variable | Conditions depend on substrate reactivity |
| 4 | Purification by recrystallization or chromatography | Final compound isolation | - | Characterization by NMR, MS, IR |
Alternative and Advanced Methods
- Multicomponent Reactions: Ultrasound-promoted multicomponent synthesis using arenes, cyclic anhydrides, and aryl hydrazines in the presence of ionic liquid catalysts has been reported to efficiently produce pyridazinones with diverse substitution patterns.
- Domino Hydrohydrazination and Condensation: One-pot processes involving phenylhydrazine and alkynoic acids in the presence of zinc chloride yield substituted pyridazinones in moderate to good yields.
- Vilsmeier-Haack Reaction: Used primarily for chlorination at position 3 of pyridazinones, facilitating further functionalization.
Research Findings on Preparation Efficiency and Yields
- Yields for the cyclization step to form the pyridazinone core typically range from 50% to 80%, depending on the starting materials and reaction conditions.
- Cross-coupling reactions to introduce the aryl substituent generally provide yields between 60% and 80%, with palladium catalysts and optimized bases enhancing efficiency.
- Amination steps vary widely in yield and require careful control of reaction parameters to avoid side reactions.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazine Cyclization | Hydrazine hydrate, keto acid/ester | Reflux in ethanol, 3-5 h | Straightforward, moderate to good yield | Requires pure precursors |
| Pd-Catalyzed Cross-Coupling | Halopyridazinone, arylboronic acid, Pd catalyst | Reflux, base, inert atmosphere | High selectivity, versatile | Requires expensive catalysts |
| Vilsmeier-Haack Chlorination | Phosphorus oxychloride, DMF | 75-90°C, 4-5 h | Effective chlorination at position 3 | Harsh reagents, sensitive conditions |
| Multicomponent Synthesis | Arenes, cyclic anhydrides, aryl hydrazines, ionic liquids | Ultrasound, mild conditions | Rapid, high yield, green chemistry | Catalyst availability |
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyridazinone or pyridinylamino phenyl moieties are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, often under catalytic conditions or with the use of activating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Cardioactive Agents
The compound is a crucial structural component in various cardioactive agents that have been developed for treating cardiovascular diseases. Notable derivatives include:
- Imazodan
- Pimobendan
- Levosimendan
- Indolidan
These compounds are known for their positive inotropic effects, which enhance cardiac contractility without significantly increasing heart rate. Research has demonstrated that modifications to the pyridazinone ring can lead to significant variations in potency and therapeutic efficacy.
Case Studies and Research Findings
A review highlighted that the introduction of specific substituents on the pyridazinone structure can enhance its pharmacological properties. For example, the addition of a methyl group at certain positions within the ring has been shown to increase the potency of these compounds significantly .
Furthermore, studies have indicated that some derivatives exhibit antiplatelet activity, making them potential candidates for preventing thrombotic events in patients with cardiovascular conditions .
Antiplatelet Activity
The antiplatelet effects of 3(2H)-pyridazinones have been documented extensively. Compounds such as 6-(4-substituted acylamidophenyl)-3(2H)-pyridazinones have demonstrated substantial inhibitory action against ADP-induced platelet aggregation in animal models. This property is particularly relevant for developing treatments aimed at reducing the risk of heart attacks and strokes .
Potential Anti-Hypertensive Effects
Research has also explored the antihypertensive potential of pyridazinone derivatives. Some studies have reported that these compounds can lead to significant reductions in blood pressure, suggesting their utility in managing hypertension .
Chemical Properties and Structure-Activity Relationship
The molecular structure of 3(2H)-pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- is characterized by a complex arrangement that influences its biological activity:
- Molecular Formula :
- CAS Registry Number : 98326-33-1
Understanding the structure-activity relationship (SAR) is critical for optimizing these compounds for greater efficacy and reduced side effects. Studies suggest that specific modifications can lead to improved pharmacokinetic profiles and enhanced therapeutic outcomes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Analogues
Pyridazinone derivatives are structurally diverse, with substitutions at positions 2, 4, 5, and 6 significantly altering pharmacological profiles. Below is a comparative analysis of key analogues:
Key Structural Determinants of Activity
Position 6 Substitutions :
- Arylpiperazine Groups : Derivatives with 4-arylpiperazine moieties (e.g., 2-fluorophenyl or 3-chlorophenyl) exhibit enhanced anti-inflammatory and analgesic activities. For instance, compound 21 (6-[4-(2-fluorophenyl)piperazin-1-yl]) matches indomethacin in potency .
- Chloroacetamido Groups : Introducing chloroacetamido substituents (e.g., compound 97a) boosts antiplatelet activity, reducing IC50 by 12-fold compared to MCI-154 .
- Dihydro vs. Aromatic Rings: The 4,5-dihydro configuration in MCI-154 and its analogues enhances cardiotonic effects, likely due to improved binding to cardiac ion channels . In contrast, fully aromatic pyridazinones (e.g., anticonvulsant derivatives) prioritize hydrophobic interactions with central nervous system targets .
Electron-Withdrawing Substituents :
Pharmacological Cross-Comparisons
- Cardiovascular vs. Antiplatelet Activity: MCI-154’s dual cardiotonic/antiplatelet profile is unique among pyridazinones. Most analogues prioritize one activity: e.g., compound 97a (antiplatelet) or vasorelaxant dihydropyridazinones (e.g., 7-fluoro derivatives in ).
- Anti-Inflammatory vs. Analgesic Effects: Arylpiperazine-substituted pyridazinones (e.g., compound 21) show balanced anti-inflammatory and analgesic effects, while hydrazone derivatives (e.g., 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone) emphasize gastroprotective benefits over pure analgesia .
Anticonvulsant SAR :
Hydrophobic substituents (e.g., 2',4'-dichlorophenyl) correlate with anticonvulsant potency, as seen in ED50 trends .
Research Findings and Clinical Implications
- COX-2 Selectivity: Pyridazinones with 3-O-benzyl or 4-(2-chlorophenyl) groups (e.g., compound 27) act as selective cyclooxygenase-2 inhibitors, expanding their utility in inflammation without gastric toxicity .
Biological Activity
3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- is a compound of significant interest due to its potential biological activities, particularly in the field of cardiology and pharmacology. This compound belongs to the pyridazinone family, which is known for various therapeutic applications, including cardiovascular agents. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential clinical applications.
Chemical Structure and Properties
The compound's structural formula is represented as:
- Molecular Formula : C₁₅H₁₄N₄O
- CAS Registry Number : 98326-33-1
This compound features a pyridazinone core with an amino-substituted phenyl group, which is crucial for its biological activity.
1. Cardiotonic Activity
Research has highlighted that derivatives of pyridazinones exhibit cardiotonic properties. For instance, studies on related compounds have shown that they can enhance cardiac contractility, making them potential candidates for treating heart failure. A notable example is the comparison with levosimendan, where certain pyridazinone derivatives demonstrated superior cardiotonic effects on isolated heart models .
2. Inhibition of Monoamine Oxidase (MAO)
Recent investigations into similar pyridazinone compounds have revealed their potential as MAO inhibitors. Specifically, derivatives like T6 have shown potent inhibition of MAO-B with an IC₅₀ value of 0.013 µM, indicating strong neuroprotective properties that could be beneficial in treating neurodegenerative diseases .
3. Antiplatelet Activity
The antiplatelet properties of pyridazinones have also been studied extensively. Compounds containing the 6-(4-substituted phenyl) moiety were found to inhibit ADP-induced platelet aggregation significantly, suggesting their utility in managing thrombotic disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyridazinone derivatives. The introduction of various substituents at specific positions on the phenyl ring has been shown to enhance potency:
- 5-Methyl Group : The introduction of a methyl group at the 5-position in the pyridazinone ring has been associated with increased potency in cardiotonic activity.
- Substituent Variation : Different substituents (e.g., halogens or alkyl groups) on the phenyl ring can modulate both the selectivity and potency towards specific biological targets.
Case Study 1: Cardiotonic Effects
A series of experiments assessed the cardiotonic effects of various pyridazinone derivatives on isolated perfused toad hearts. Compound 5a emerged as a leading candidate, displaying significant enhancement in cardiac output compared to standard treatments .
Case Study 2: MAO Inhibition
In a comparative study evaluating MAO-A and MAO-B inhibition across several pyridazinones, T6 exhibited remarkable selectivity and potency. Its selectivity index was significantly higher than traditional inhibitors like lazabemide, indicating a promising therapeutic profile for neurodegenerative conditions .
Summary of Biological Activities
| Activity Type | Compound | IC₅₀ Value | Notes |
|---|---|---|---|
| Cardiotonic Activity | Compound 5a | Not specified | Significant enhancement in cardiac output |
| MAO-B Inhibition | T6 | 0.013 µM | Highly selective for MAO-B |
| Antiplatelet Activity | Various | Not specified | Significant inhibition of platelet aggregation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
